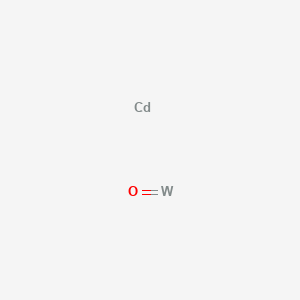
Cadmium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium–oxotungsten (1/1) is a compound that combines cadmium and tungsten in a specific stoichiometric ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and tungsten results in a compound that exhibits distinct characteristics, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–oxotungsten (1/1) typically involves the reaction of cadmium salts with tungsten oxides under controlled conditions. One common method is the solid-state reaction, where cadmium oxide (CdO) and tungsten trioxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. The reaction can be represented as: [ \text{CdO} + \text{WO}_3 \rightarrow \text{CdWO}_4 ]
Industrial Production Methods: In industrial settings, the production of cadmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for better control over the purity and morphology of the final product, which is crucial for its applications in high-tech industries.
Chemical Reactions Analysis
Types of Reactions: Cadmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form cadmium and tungsten salts, and with reducing agents to yield elemental cadmium and tungsten.
Common Reagents and Conditions:
Oxidation: Cadmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) can reduce cadmium–oxotungsten (1/1) to its elemental forms.
Substitution: Substitution reactions may involve halogens or other reactive species, leading to the formation of cadmium halides and tungsten halides.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with nitric acid may produce cadmium nitrate (Cd(NO3)2) and tungsten oxide (WO3), while reduction with hydrogen gas can yield elemental cadmium and tungsten.
Scientific Research Applications
Cadmium–oxotungsten (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery systems.
Industry: Cadmium–oxotungsten (1/1) is utilized in the production of advanced materials, including semiconductors and photovoltaic devices, due to its excellent electrical and optical properties.
Mechanism of Action
The mechanism by which cadmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. For example, its catalytic properties are attributed to the ability of cadmium and tungsten atoms to facilitate electron transfer reactions, thereby accelerating chemical processes.
Comparison with Similar Compounds
- Cadmium oxide (CdO)
- Tungsten trioxide (WO3)
- Cadmium sulfide (CdS)
- Tungsten disulfide (WS2)
Properties
CAS No. |
39321-10-3 |
|---|---|
Molecular Formula |
CdOW |
Molecular Weight |
312.25 g/mol |
IUPAC Name |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
InChI Key |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



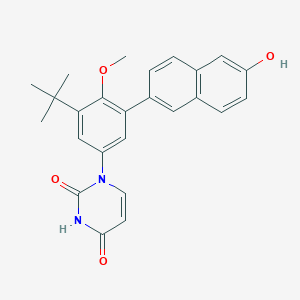
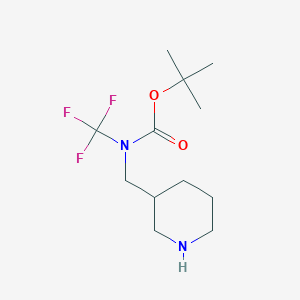
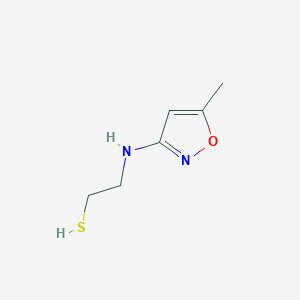
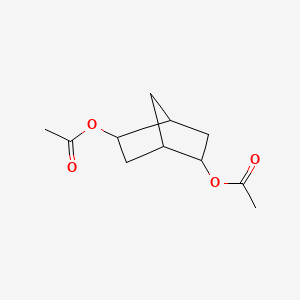
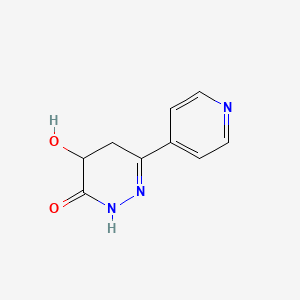


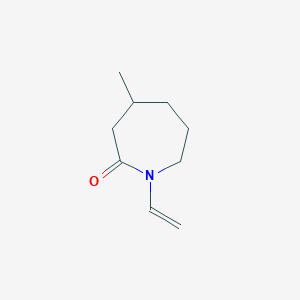
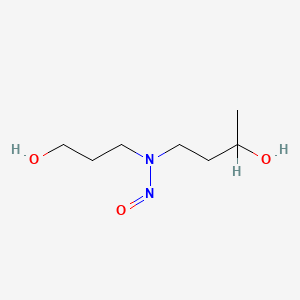
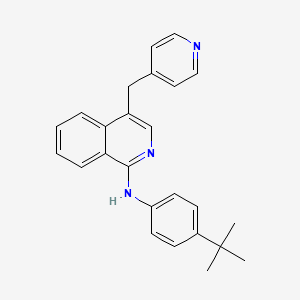
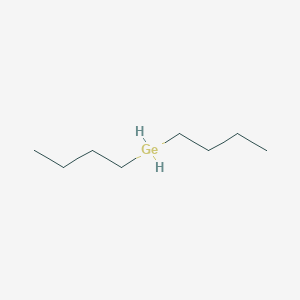
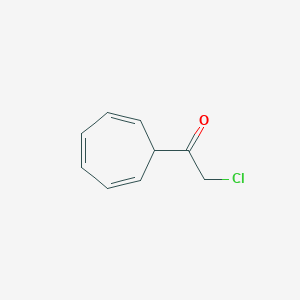
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
